Product packaging for 1,1-Diphenyl-3,3-dimethylurea(Cat. No.:CAS No. 2990-01-4)

1,1-Diphenyl-3,3-dimethylurea

Cat. No.: B14018301
CAS No.: 2990-01-4
M. Wt: 240.30 g/mol
InChI Key: JPMQWSJHCDLANT-UHFFFAOYSA-N
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Description

Contextualizing Highly Substituted Urea (B33335) Frameworks in Organic Chemistry

The degree and nature of substitution on the urea nitrogens dictate the molecule's properties and function. Highly substituted ureas, particularly tri- and tetrasubstituted variants, represent a sophisticated class of these derivatives. Unlike their less substituted counterparts, tetrasubstituted ureas lack N-H bonds, which precludes them from acting as hydrogen bond donors, although the carbonyl oxygen can still act as a hydrogen bond acceptor. This structural feature significantly influences their conformational preferences, solubility, and intermolecular interactions. strath.ac.uk

The compound 1,1-Diphenyl-3,3-dimethylurea is a non-symmetrical tetrasubstituted urea. Its structure features a central carbonyl group bonded to two distinct nitrogen atoms: one bearing two phenyl groups (a diphenylamino moiety) and the other bearing two methyl groups (a dimethylamino moiety). The steric bulk and electronic properties of these substituents create a unique and complex chemical entity. While specific literature on this compound is sparse, its basic properties can be identified.

PropertyValueSource
Molecular FormulaC15H16N2O stenutz.eu
Molecular Weight240.30 g/mol stenutz.eu
Other Properties (e.g., Melting Point, Solubility)Specific experimental data for these properties are not widely documented in the surveyed scientific literature.

Significance of Advanced Chemical Synthesis and Characterization in Urea Chemistry

The synthesis of complex ureas, especially non-symmetrical and tetrasubstituted ones, presents unique challenges. Traditional methods often involved hazardous reagents like phosgene (B1210022) and isocyanates. strath.ac.uknih.gov Modern organic synthesis has driven the development of safer and more versatile routes. For a tetrasubstituted urea like this compound, synthesis would require the formation of two new carbon-nitrogen bonds to the central carbonyl carbon. Plausible synthetic strategies are based on the reaction of an amine with a suitable carbamoylating agent.

Advanced methods for preparing such ureas include:

Reaction with Carbamoyl (B1232498) Chlorides : This is a direct and common approach. The synthesis of this compound could hypothetically proceed via the reaction of N,N-diphenylamine with dimethylcarbamoyl chloride or, conversely, the reaction of dimethylamine (B145610) with N,N-diphenylcarbamoyl chloride. nih.govscielo.brwikipedia.org

Use of Phosgene Alternatives : Reagents like N,N'-Carbonyldiimidazole (CDI) are widely used as safer substitutes for phosgene. strath.ac.uk Reaction of a secondary amine with CDI, followed by activation and reaction with a second, different secondary amine, can yield unsymmetrical tetrasubstituted ureas. nih.govnih.gov

Microwave-Assisted Synthesis : The application of microwave irradiation can accelerate reactions, often leading to higher yields and cleaner products, and has been successfully applied to the synthesis of tetrasubstituted ureas from carbamate (B1207046) precursors. strath.ac.ukresearchgate.net

PathwayReactant 1Reactant 2Description
AN,N-DiphenylamineDimethylcarbamoyl chlorideA nucleophilic substitution reaction where the secondary amine attacks the electrophilic carbonyl carbon of the carbamoyl chloride. wikipedia.orgscholaris.ca
BDimethylamineN,N-Diphenylcarbamoyl chlorideAn analogous nucleophilic substitution where dimethylamine acts as the nucleophile. scielo.br

Equally important is the rigorous characterization of these complex molecules. The unambiguous confirmation of the structure of this compound would rely on a suite of modern analytical techniques.

TechniquePurposeReference
Nuclear Magnetic Resonance (NMR)Provides detailed information about the chemical environment of ¹H and ¹³C atoms, confirming the connectivity and structure of the phenyl and methyl groups. chemeo.com
Mass Spectrometry (MS)Determines the molecular weight and provides fragmentation patterns that help confirm the identity of the compound. Tandem MS can be used to differentiate isomers. researchgate.net
Fourier-Transform Infrared (FTIR) SpectroscopyIdentifies functional groups, most notably the characteristic C=O (carbonyl) stretch of the urea moiety. scielo.br

Evolution of Research Trajectories for Complex Urea Structures

The trajectory of urea chemistry research has evolved from the synthesis of simple derivatives to the design of highly complex, multifunctional molecules. nih.gov In recent years, there has been an exponential increase in studies focusing on urea-based compounds for specific applications, particularly in medicinal chemistry. nih.gov Aryl urea frameworks, similar to the one found in this compound, are present in numerous clinically approved drugs, especially as kinase inhibitors for cancer therapy. nih.gov The research focus has shifted towards creating libraries of diverse urea derivatives for high-throughput screening and developing more sustainable and efficient "green" synthetic protocols, for instance, by using water as a solvent or employing catalytic methods. nih.govnist.gov The ongoing exploration of complex urea structures continues to yield novel compounds with tailored properties for advanced materials and therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N2O B14018301 1,1-Diphenyl-3,3-dimethylurea CAS No. 2990-01-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2990-01-4

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

1,1-dimethyl-3,3-diphenylurea

InChI

InChI=1S/C15H16N2O/c1-16(2)15(18)17(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

JPMQWSJHCDLANT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Strategic Methodologies for the Synthesis of 1,1 Diphenyl 3,3 Dimethylurea

Exploration of Established Urea (B33335) Synthesis Pathways and Their Applicability

The synthesis of unsymmetrical and highly substituted ureas such as 1,1-Diphenyl-3,3-dimethylurea can be achieved through several established chemical reactions. These methods typically involve the formation of a carbonyl-nitrogen bond through the reaction of an amine with a suitable carbonyl-containing reagent. researchgate.netnih.gov

One of the most traditional and versatile methods involves the reaction of secondary amines with phosgene (B1210022) or its safer equivalents, like triphosgene (B27547) or N,N'-Carbonyldiimidazole (CDI). nih.gov In the context of this compound, this would involve reacting diphenylamine (B1679370) with an N,N-dimethylcarbamoyl derivative.

A common pathway is the reaction of an amine with an isocyanate. researchgate.net However, for a tetrasubstituted urea like this compound, this would require a three-component reaction or the use of a pre-formed carbamoyl (B1232498) chloride. For instance, N,N-diphenylcarbamoyl chloride could be reacted with dimethylamine (B145610). A similar analogue, 1,3-dimethyl-1,3-diphenylurea (B3024074), has been synthesized by reacting arylcarbamoyl chlorides with an amine in the presence of a palladium catalyst. chemicalbook.com

Another established route is the carbonylation of amines using carbon monoxide or other CO sources. researchgate.net However, these methods often require high pressures and temperatures and may lack the selectivity needed for complex ureas. The reaction of amines with existing urea compounds can also be used, particularly in transamidation reactions, though this is less common for producing highly substituted products. scispace.com

A practical, one-pot synthesis has been described where Boc-protected amines are converted into ureas. This process uses 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) to generate an isocyanate in situ, which then reacts with another amine to form the urea product in high yields. acs.org

Table 1: Established Urea Synthesis Pathways

Method Reactants Applicability to this compound Key Features
Phosgene/Equivalents Diphenylamine + N,N-Dimethylcarbamoyl Chloride Direct and feasible route. Often involves toxic reagents like phosgene. nih.gov
Isocyanate Reaction Diphenylamine + Dimethyl isocyanate (or equivalent) Less direct for tetrasubstituted ureas. Highly common for di- and tri-substituted ureas. researchgate.net
Carbamoyl Chloride Route N-Phenylcarbamoyl Chloride + Methylaniline Demonstrated for analogous compounds like 1,3-dimethyl-1,3-diphenylurea. chemicalbook.com Can be catalyzed by transition metals.

| In Situ Isocyanate Generation | Boc-protected Amine + Amine | Versatile one-pot method applicable to a wide variety of amines. acs.org | Avoids handling of isolated isocyanates. |

Development of Novel Synthetic Routes for Highly Substituted Urea Compounds

Recent research has focused on developing more efficient, selective, and sustainable methods for synthesizing highly substituted ureas. These advancements are centered on understanding reaction mechanisms and creating sophisticated catalyst systems.

Investigation of Reaction Kinetics and Thermodynamics in Urea Formation

Kinetic models have been developed assuming that the process involves two distinct stages: an initial rapid formation of an ammonium (B1175870) carbamate (B1207046) intermediate, followed by the rate-determining conversion to urea. ureaknowhow.com The conditions in an industrial urea reactor are a compromise to achieve a high reaction rate and conversion while managing corrosion and pressure, typically operating at 170-200 °C and 130-300 bars. ureaknowhow.com

For more complex substituted ureas, computational studies using methods like Density Functional Theory (DFT) have been employed to investigate reaction pathways. researchgate.net These studies help in understanding the free energy diagrams and identifying the transition states for crucial steps like C-N bond coupling, providing insights into the thermodynamic and kinetic feasibility of different reaction mechanisms. researchgate.netd-nb.info The interaction between urea application rates and temperature has been shown to significantly impact the kinetics of urea hydrolysis, but not its thermodynamic parameters. cdnsciencepub.com

Advanced Catalyst Systems for Enhanced Synthesis Efficiency

Catalysis is at the forefront of modern urea synthesis, aiming to improve reaction rates, lower energy requirements, and increase selectivity.

Palladium Catalysts: Palladium complexes, such as Pd(PPh₃)₄, have been successfully used in the synthesis of 1,3-dimethyl-1,3-diphenylurea from arylcarbamoyl chlorides, achieving high yields. chemicalbook.com

Diatomic Catalysts: For electrochemical urea synthesis, diatomic catalysts with bonded metal pairs (e.g., Fe-Ni) have shown significant improvements. These sites facilitate the coordinated adsorption and activation of reactants like CO₂ and nitrate (B79036), enhancing the crucial C-N coupling both thermodynamically and kinetically. d-nb.info

Safer Reagents as Activators: N,N′-Carbonyldiimidazole (CDI) is a widely used crystalline solid that serves as a safer alternative to phosgene for activating amines towards urea formation. nih.gov

Electrocatalysts: Electrochemical synthesis is a promising alternative to traditional high-temperature, high-pressure methods. oaepublish.com Catalysts such as Ru-modified copper foam have been used for the green synthesis of urea from nitrate and CO₂ under ambient conditions, achieving high yields and faradaic efficiency. acs.org The design of these electrocatalysts is crucial for co-activating the raw materials and facilitating the C-N coupling step. oaepublish.com Machine learning is also being explored to optimize the design of multifunctional catalysts for urea synthesis. nih.gov

Table 2: Advanced Catalyst Systems in Urea Synthesis

Catalyst System Reactants/Process Advantage Research Finding
Palladium(0) complexes Arylcarbamoyl chlorides + Amines High yields for substituted ureas. Synthesis of 1,3-dimethyl-1,3-diphenylurea in 95% yield. chemicalbook.com
Diatomic Fe-Ni Catalyst Electrochemical co-reduction of CO₂ and NO₃⁻ Enhances C-N coupling kinetics and thermodynamics. Urea yield rate of 20.2 mmol h⁻¹ g⁻¹. d-nb.info
Ru-Cu Foam Electrode Electrochemical co-reduction of CO₂ and NO₃⁻ High urea yield at low potential under ambient conditions. Urea yield of 151.6 μg h⁻¹ cm⁻² with 25.4% faradaic efficiency. acs.org

| Catechol Carbonate | Amines (Solvent- and catalyst-free) | Green, quantitative conversion at room temperature. | Quantitative formation of 1,3-dibutylurea within 1 hour. unibo.it |

Asymmetric Synthesis Approaches for Substituted Urea Analogues

While this compound is an achiral molecule, the development of asymmetric synthesis for structurally related chiral ureas is a significant area of research, particularly for applications in pharmaceuticals and materials science. nih.govacs.org

A notable approach involves the asymmetric migratory ring expansion of cyclic ureas. nih.gov In this method, treatment of indoline, tetrahydroquinoline, or tetrahydrobenzazepine ureas with a chiral lithium amide base leads to a ring expansion. Subsequent treatment with acid triggers a ring contraction with almost complete retention of stereochemistry. This sequence provides a practical route to enantioenriched 1-aryl-tetrahydrobenzazepine derivatives and their analogues, demonstrating a sophisticated method for controlling stereochemistry in urea-containing heterocyclic systems. nih.gov

The synthesis of planar chiral ureas derived from [2.2]paracyclophane has also been explored. These compounds are valuable in asymmetric synthesis and materials science. acs.org Furthermore, propargylic ureas serve as versatile building blocks for creating a variety of medicinally important heterocyclic compounds, where the urea moiety is incorporated into a chiral scaffold through cyclization reactions. chemrevlett.com

Green Chemistry Principles in Urea Synthesis

The traditional synthesis of urea is energy-intensive and relies on fossil fuels. rsc.orgacs.org Consequently, there is a strong drive to develop greener, more sustainable synthetic routes.

Key green chemistry strategies include:

Electrochemical Synthesis: This approach allows for urea production under ambient temperature and pressure, often using renewable electricity. acs.orgjlu.edu.cn By converting nitrogen gas and CO₂ directly into urea, it bypasses the high-energy Haber-Bosch process. acs.org Electrocatalytic methods using feedstocks like nitrate and CO₂ also represent a sustainable pathway. acs.orgsciopen.com

Use of Safer Reagents: A major focus is replacing hazardous reagents like phosgene. nih.gov Solvent- and catalyst-free methods, such as the reaction of amines with catechol carbonate, offer a highly efficient and green alternative, producing only catechol as a recyclable co-product. unibo.it Pyridine (B92270) N-oxides and dialkylcyanamides have also been used in solvent- and halide-free syntheses of pyridine-2-yl substituted ureas. rsc.org

Plasma-Based Synthesis: An emerging green pathway involves the use of plasma-ice interaction with gas mixtures (e.g., N₂ + CO₂) to drive the formation of reactive intermediates that form urea. arxiv.org

Carbon Capture and Utilization: Green urea synthesis strategies propose fueling production through green ammonia (B1221849) (from renewable energy-powered electrolysis) and captured carbon dioxide. rsc.org This approach can lead to significant reductions in global warming potential compared to conventional methods. rsc.org

Table 3: Application of Green Chemistry Principles in Urea Synthesis

Green Principle Methodology Example Benefit
Use of Renewable Feedstocks Electrochemical co-reduction of N₂ and CO₂ Pd-Cu nanoparticles on TiO₂ nanosheets catalyst. acs.org Bypasses Haber-Bosch process; operates at ambient conditions.
Safer Reagents Reaction of amines with catechol carbonate Solvent-free synthesis of 1,3-dibutylurea. unibo.it Avoids toxic phosgene; quantitative yield; recyclable byproduct.
Atom Economy C-H functionalization of pyridine N-oxides Reaction with dialkylcyanamides. rsc.org Solvent- and halide-free atom-economical synthesis.
Energy Efficiency Plasma-ice interaction Using N₂ + CO₂ gas mixtures. arxiv.org Energy-efficient pathway driven by high-energy plasma species.

| Process Intensification | Green ammonia + Captured CO₂ | Process design using Aspen Plus simulations. rsc.org | 16% lower global warming potential than conventional urea. |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 1,1 Diphenyl 3,3 Dimethylurea

Reaction Mechanisms in Organic Transformations Involving Substituted Urea (B33335) Nuclei

The chemical behavior of 1,1-diphenyl-3,3-dimethylurea is largely dictated by the urea functional group, which consists of a carbonyl group flanked by two nitrogen atoms. In substituted ureas, the nature of the substituents on the nitrogen atoms significantly influences the molecule's reactivity. The urea nucleus can participate in reactions through several mechanisms.

Generally, the synthesis of unsymmetrical ureas can be achieved by the condensation of an isocyanate with an amine. wikipedia.org In the context of this compound, this would conceptually involve the reaction of phenyl isocyanate with N,N-dimethylaniline, though industrial synthesis may follow different routes. The reactivity of the urea bond itself is central to its transformations. The nitrogen atoms of the urea can act as nucleophiles, although this is less pronounced in a trisubstituted urea compared to primary or secondary ureas. wikipedia.org

A key reaction mechanism for substituted ureas involves the reversible dissociation into an isocyanate and an amine. nih.gov Certain trisubstituted ureas that bear bulky and aromatic substituents have been shown to undergo acyl substitution, decomposing into isocyanate and amine components in situ. mdpi.com This dynamic behavior is influenced by factors such as steric hindrance around the nitrogen atoms, which can destabilize the C-N bond. nih.govmdpi.com The urea functional group is also a strong hydrogen bond donor and acceptor, which can influence reaction kinetics and equilibria, although in the case of the trisubstituted this compound, the potential for hydrogen bond donation is limited compared to less substituted ureas. mdpi.com

Studies on Bond Cleavage and Formation in Complex Urea Systems

The cleavage and formation of bonds within the urea moiety are fundamental to its chemical transformations. The most significant of these is the cleavage of the C–N bond, which typically leads to the formation of an isocyanate and an amine. nih.gov Theoretical studies on various urea derivatives have shown that thermal decomposition predominantly occurs through four-center pericyclic reactions, rather than initial bond fissions, to yield these products. acs.org

For N,N,N′-trisubstituted ureas, the C–N′ bond can be destabilized, particularly when one of the N-substituents is bulky, facilitating dissociation. mdpi.com This process is sometimes referred to as a retro-urea reaction. The stability of the C-N bond and the energy required for its dissociation are influenced by the substituents. Electron-donating groups on the carbonyl can increase the N-C bond dissociation energy (BDE), stabilizing the amide bond. researchgate.net Conversely, bulky substituents on the nitrogen can weaken the bond through steric strain. illinois.edu

The decomposition of 1,3-diphenylurea (B7728601) (DPU), a structural analogue, has been studied as a model for breaking down urea linkages in polymers. mdpi.com Thermal cracking of DPU yields phenyl isocyanate and aniline (B41778), demonstrating the characteristic C-N bond cleavage. mdpi.com This reversible dissociation is a key feature in the chemistry of dynamic covalent polymers and self-healing materials based on hindered urea bonds. nih.gov

Below is a data table summarizing the dissociation of a hindered urea, demonstrating the dynamic nature of the C-N bond.

Compound SystemConditionsDissociation Rate (k-1)Half-life (t1/2)Reference
tert-Butyl-ethylurea (TBEU) Moiety Exchange37 °C0.21 h-13.3 h nih.gov
Aryl-substituted tert-Butyl-ethylurea (tBEU)Room Temperature in d-chloroformTwo orders of magnitude larger than aliphatic ureaEquilibrium within one hour illinois.edu

Reactivity with Specific Reagents and Catalytic Behavior in Non-Biological Systems

The reactivity of this compound is largely characterized by the stability of its urea core and the potential for dissociation. As a trisubstituted urea, it is generally less reactive towards nucleophilic substitution than primary or secondary ureas. However, the isocyanate intermediate that can be formed upon its dissociation is a highly reactive electrophile. wikipedia.org This intermediate can react with a variety of nucleophiles. wikipedia.orgresearchgate.net

With Water: Isocyanates react with water to form a carbamic acid intermediate, which then decomposes to a primary amine and carbon dioxide. wikipedia.orgresearchgate.net

With Amines: The reaction of an isocyanate with an amine yields a different substituted urea. wikipedia.org

With Alcohols: In the presence of an alcohol, an isocyanate will form a urethane (B1682113) (carbamate). mdpi.comwikipedia.org

While there is limited specific information on this compound acting as a catalyst itself, other urea derivatives have been utilized in catalytic systems. For instance, 1,3-dimethylurea (B165225) can be combined with citric acid to form a deep eutectic solvent that acts as both a catalyst and a green reaction medium for various multi-component reactions. ias.ac.in Urea derivatives can also be employed in the synthesis of catalysts or as reagents in catalyzed reactions, such as the synthesis of dihydropyrimidinones. rsc.orgatamankimya.com

Investigations into the Formation of Intermediates and By-products

The primary intermediates in reactions involving the cleavage of substituted ureas like this compound are isocyanates and amines. mdpi.comacs.org Specifically, the thermal decomposition of this compound would be expected to yield diphenylamine (B1679370) and a dimethylamino-isocyanate intermediate, or more likely, phenyl isocyanate and diphenylamine via cleavage of the alternative C-N bond, depending on the relative bond strengths.

The high reactivity of the isocyanate intermediate can lead to the formation of several by-products through secondary reactions, especially if the reaction conditions are not carefully controlled. mdpi.com

Biuret (B89757) Formation: The isocyanate intermediate can react with a molecule of unreacted urea to form a biuret. wikipedia.orgmdpi.comwikipedia.org

Carbodiimide Formation: At high temperatures, aryl isocyanates can undergo decarboxylation, particularly with a phosphine (B1218219) oxide catalyst, to form carbodiimides. wikipedia.org

Hydrolysis Products: If water is present in the reaction system, the isocyanate intermediate can hydrolyze to a primary amine (e.g., aniline from phenyl isocyanate) and carbon dioxide. mdpi.com

Oligomerization/Polymerization: Isocyanates can react with themselves to form dimers (uretdiones), trimers (isocyanurates), and higher polymers. mdpi.com

The table below summarizes potential side reactions and by-products originating from an isocyanate intermediate.

Reactant with IsocyanateResulting Linkage/ProductReaction TypeReference
UreaBiuretAddition mdpi.com
WaterAmine + CO2Hydrolysis mdpi.com
AlcoholCarbamate (B1207046) (Urethane)Addition mdpi.com
IsocyanateDimer, Trimer, PolymerSelf-polymerization mdpi.com

Advanced Spectroscopic and Structural Characterization of 1,1 Diphenyl 3,3 Dimethylurea

High-Resolution NMR Spectroscopy for Molecular Structure Elucidation

No specific ¹H or ¹³C NMR spectral data, including chemical shifts, multiplicities, or coupling constants, for 1,1-Diphenyl-3,3-dimethylurea could be located.

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Functional Group Analysis

Specific experimental FTIR and Raman spectra, including peak assignments for the characteristic vibrational modes of this compound, are not available.

X-ray Crystallography and Diffraction Studies of Crystalline Forms

There are no published X-ray crystallography studies detailing the crystal system, space group, unit cell dimensions, or key molecular geometry for this compound.

Mass Spectrometry Techniques for Molecular Integrity and Fragment Analysis

No specific mass spectrometry data, including the molecular ion peak or fragmentation patterns, for this compound could be found.

Theoretical and Computational Investigations of 1,1 Diphenyl 3,3 Dimethylurea

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic molecular properties of substituted ureas. These methods, rooted in quantum mechanics, can predict a wide range of characteristics with high accuracy. For molecules structurally similar to 1,1-Diphenyl-3,3-dimethylurea, such as other diphenylurea and dimethylurea derivatives, these calculations have been extensively applied.

Research on related compounds like 1,3-diphenylurea (B7728601) and 1,3-dimethylurea (B165225) demonstrates that quantum chemical methods can determine optimized molecular geometries, vibrational frequencies, and electronic properties like the dipole moment and the distribution of electron density. dergipark.org.tr For instance, first-principles calculations based on Density Functional Theory (DFT) have been used to simulate the structure of 1,3-dimethylurea, yielding its structural parameters and electronic properties such as the band gap. tsijournals.com

The electronic properties are key to understanding a molecule's behavior. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in this regard. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity. Calculations on various urea (B33335) derivatives consistently show that the electronic properties are significantly influenced by the nature and position of the substituents on the urea backbone. dergipark.org.trresearchgate.net

PropertyMethodCompoundCalculated Value
Band GapDFT1,3-Dimethylurea3.3 eV tsijournals.com
Dipole MomentDFTN-alkyl urea derivativesIncreases with concentration rsc.orgbohrium.com
NH Proton Chemical ShiftDFT/B3LYP1-(3,5-dinitro-4-fluorophenyl)-3-(4-fluorophenyl)urea11.31 and 6.31 ppm dergipark.org.tr

Conformational Analysis and Energy Landscapes of Substituted Urea Structures

The functionality of urea derivatives is intimately linked to their three-dimensional structure and conformational flexibility. nih.gov The urea moiety itself has restricted rotation around the C-N bonds due to resonance, leading to distinct conformational possibilities, typically labeled as trans and cis with respect to the orientation of the substituents on the nitrogen atoms. nih.govnih.gov For a disubstituted urea like N,N'-diphenylurea, three primary conformations are possible: trans-trans, trans-cis, and cis-cis. nih.govnih.gov

Theoretical studies, often combining quantum chemistry and spectroscopic methods, have shown that N,N'-diphenylurea predominantly adopts a trans-trans conformation in both the gas phase and in solution. nih.govrsc.org However, the introduction of methyl groups, as in N,N'-dimethyl-N,N'-diphenylurea, drastically shifts the preference to the cis-cis conformer, which is stabilized by intramolecular stacking interactions. nih.govnih.govnih.gov This highlights the critical role of substitution patterns in dictating conformational preferences.

The energy landscape of these molecules describes the relative energies of different conformations and the energy barriers separating them. nih.goved.ac.uk Computational methods can map these landscapes, identifying the global minimum energy conformation and other low-energy, metastable states. nih.gov For substituted ureas, the energy barrier for isomerization between cis and trans states can be significant, impacting their dynamic behavior in solution. nih.gov Understanding these energy landscapes is crucial for predicting the dominant structures and their potential to interact with other molecules.

CompoundPredominant Conformation (Gas Phase)Predominant Conformation (Solution)Reference
N,N'-Diphenylureacis-trans and trans-transtrans-trans nih.gov
N,N'-Dimethyl-N,N'-diphenylureacis-ciscis-cis and cis-trans nih.gov
N,N'-diethyl-ureatrans-trans (in apolar media)- nih.gov

Density Functional Theory (DFT) Applications in Predicting Reactivity and Stability

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying complex molecules. rsc.orgnih.gov In the context of substituted ureas, DFT is widely used to predict their reactivity and stability. scirp.org

DFT calculations can provide a wealth of information derived from the electron density. mdpi.com Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can be calculated to quantify the reactivity of a molecule. researchgate.net Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) helps identify the regions of a molecule most likely to participate in chemical reactions as electron donors or acceptors. dergipark.org.tr The molecular electrostatic potential (MEP) map is another valuable tool, visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. dergipark.org.trresearchgate.net

These theoretical predictions are invaluable for understanding the chemical behavior of compounds like this compound. For example, DFT calculations can elucidate the mechanisms of self-aggregation in urea derivatives by modeling the intermolecular forces, showing that results are more reliable when solvent interactions are considered. rsc.orgresearchgate.net DFT can also be used to assess the thermodynamic stability of different isomers or conformers by calculating their relative energies. scirp.org

DFT ApplicationInformation ObtainedRelevance
Frontier Molecular Orbital AnalysisHOMO-LUMO energy gap, spatial distributionPredicts chemical reactivity and stability dergipark.org.trresearchgate.net
Molecular Electrostatic Potential (MEP)Electron-rich and electron-poor regionsIdentifies sites for electrophilic/nucleophilic attack dergipark.org.tr
Calculation of Global DescriptorsHardness, chemical potential, electrophilicityQuantifies overall reactivity researchgate.net
Thermodynamic CalculationsEnthalpies of formation, reaction energiesAssesses relative stability and reaction feasibility scirp.org

Molecular Dynamics Simulations for Dynamic Behavior Studies

While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and other dynamic processes at the molecular level. nih.gov

For urea derivatives, MD simulations have been employed to study their behavior in solution. nih.gov These simulations can reveal how the molecule interacts with solvent molecules, how it aggregates, and how it transitions between different conformational states. nih.govnih.gov For instance, a study on N,N'-dimethyl-N,N'-diphenylurea showed a dynamic conformational behavior in solution, with constant fluctuations between cis-cis and cis-trans conformations. nih.gov

MD simulations are particularly powerful for understanding processes that occur over timescales from picoseconds to microseconds, such as the initial stages of nucleation and aggregation. nih.gov By simulating the collective motion of many molecules, MD can provide insights into macroscopic properties that are difficult to probe with static calculations alone.

Theoretical Modeling of Intermolecular Interactions and Aggregation Phenomena

The tendency of urea derivatives to self-assemble into larger structures is governed by a complex interplay of intermolecular interactions. e-bookshelf.de Theoretical modeling is essential for dissecting these interactions and understanding the mechanisms of aggregation. rsc.orgresearchgate.net

The primary driving force for the aggregation of many urea derivatives is hydrogen bonding. rsc.orgbohrium.comresearchgate.net The urea moiety contains both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=O group), allowing for the formation of robust intermolecular N-H···O hydrogen bonds. Theoretical studies on N-alkyl ureas have shown that these interactions often lead to the formation of linear-type aggregates. rsc.orgresearchgate.net The strength and geometry of these hydrogen bonds can be accurately modeled using quantum chemical methods.

Analytical Method Development for the Detection and Quantification of 1,1 Diphenyl 3,3 Dimethylurea

Chromatographic Methods (HPLC, GC) for Purity Assessment and Mixture Analysis

No specific High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods dedicated to the purity assessment or mixture analysis of 1,1-Diphenyl-3,3-dimethylurea were found in the reviewed literature. While methods exist for similar structures like 1,3-diphenylurea (B7728601) and various dimethylurea isomers, applying these details would be speculative. nih.govsemanticscholar.orgmdpi.com

Development of Electrochemical Sensors and Detection Techniques

There is no available research on the development of electrochemical sensors or specific detection techniques tailored for this compound.

Advanced Sample Preparation and Extraction Methodologies

Information on sample preparation and extraction methodologies is documented for the general class of phenylurea herbicides in environmental samples, often involving solid-phase extraction (SPE). researchgate.net However, no methodologies have been specifically developed or validated for this compound.

Quality Control and Analytical Validation Protocols

Without established analytical methods for this compound, no specific quality control or analytical validation protocols can be detailed.

Applications of 1,1 Diphenyl 3,3 Dimethylurea in Non Biological Chemical Systems

Utility as a Precursor or Intermediate in Organic Synthesis

There is no specific information available in the searched scientific literature detailing the use of 1,1-Diphenyl-3,3-dimethylurea as a precursor or intermediate in organic synthesis. While other substituted ureas are common intermediates, for example, in the synthesis of heterocycles or as blocking groups, no such role has been documented for this compound. Research on urea (B33335) derivatives often involves compounds like 1,3-diphenylurea (B7728601), which can be synthesized from aniline (B41778) and urea and serves as an intermediate for other chemical products.

Potential in Materials Science Research, e.g., Polymer Chemistry or Stabilizers

No specific research was found that explores the potential of this compound in materials science. The literature does describe the use of other urea derivatives in polymer chemistry. For example, compounds like 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) are employed as stabilizers in polymer formulations. Similarly, 1,3-diethyl-1,3-diphenylurea has been studied for its role as a stabilizer. nih.gov However, these applications are specific to the structures of those compounds, and no analogous studies on this compound have been reported.

Role in the Development of Model Chemical Reaction Systems

The use of this compound in the development of model chemical reaction systems is not documented in the available literature. Urea compounds are sometimes used to study hydrogen bonding and self-assembly, but research in this area tends to focus on molecules with N-H protons capable of forming predictable hydrogen bond networks, a feature that is absent in the fully substituted this compound. For example, the thermal decomposition of 1,3-diphenylurea into phenyl isocyanate and aniline has been studied as a model for polyurethane recycling. mdpi.com

Exploration in Deep Eutectic Solvents or Other Advanced Solvent Systems

There is no information available regarding the exploration or use of this compound in deep eutectic solvents (DESs). The field of DESs often utilizes simple, readily available urea and its derivatives, such as 1,3-dimethylurea (B165225) , as hydrogen bond donors. nih.govresearchgate.net These components, when mixed with a hydrogen bond acceptor like choline chloride, form a eutectic mixture with a melting point lower than the individual components. The specific properties of this compound in such systems have not been investigated.

Environmental Fate and Abiotic/biotic Transformation Pathways of 1,1 Diphenyl 3,3 Dimethylurea

Degradation Mechanisms in Aquatic and Terrestrial Environments

The degradation of phenylurea herbicides in the environment is predominantly a result of microbial activity. oup.comatamanchemicals.com While these compounds are generally stable to chemical degradation in aqueous solutions at neutral pH, their breakdown is facilitated by various microorganisms present in soil and water. oup.comtandfonline.com

In terrestrial environments, the degradation of phenylureas is largely attributed to soil microorganisms. nih.gov Studies on analogous compounds like isoproturon (B30282) and diuron (B1670789) show that biodegradation is the main process for their natural attenuation. tandfonline.comresearchgate.net The rate of degradation can be influenced by soil type, temperature, and the presence of microbial populations adapted to these compounds. atamanchemicals.com For instance, the degradation of diuron in soil has been observed to be significantly faster at higher temperatures. atamanchemicals.com

In aquatic environments, both biotic and abiotic processes contribute to the degradation of phenylureas. Microbial degradation by mixed cultures isolated from pond water and sediment has been shown to break down compounds like diuron. atamanchemicals.com The presence of organic matter and microbial population density can affect the rate of this degradation. atamanchemicals.com

Photodegradation and Hydrolysis Pathways under Environmental Conditions

Photodegradation, or the breakdown of compounds by sunlight, is a significant abiotic pathway for the transformation of phenylurea herbicides. oup.comnih.gov This process can lead to partial degradation, resulting in the formation of various by-products. oup.com The presence of photosensitizers in the environment, such as titanium dioxide, can enhance the rate of photodegradation. nih.gov The primary reactions involved in the photodegradation of phenylureas include demethylation, dearylation, dechlorination, and hydroxylation of the aromatic ring. nih.gov

Hydrolysis, the reaction with water, is another key abiotic degradation pathway for phenylureas. The rate of hydrolysis is dependent on the pH of the surrounding medium. tandfonline.com For many phenylurea herbicides, hydrolysis is more rapid in acidic or basic conditions compared to neutral pH. usda.gov The primary hydrolytic transformation involves the cleavage of the urea (B33335) bridge, leading to the formation of aniline (B41778) derivatives. oup.comusda.gov

Enzyme-Mediated Chemical Transformation Studies (Non-Toxicological Focus)

The microbial degradation of phenylurea herbicides is facilitated by specific enzymes. While research on 1,1-Diphenyl-3,3-dimethylurea is not available, studies on other N,N-dimethyl-substituted phenylureas have identified key enzymatic pathways. The initial and often rate-limiting step in the microbial metabolism of these compounds is N-demethylation. researchgate.net

Bacterial strains, such as Sphingomonas sp., have been shown to initiate the degradation of isoproturon through sequential N-demethylation. researchgate.net Fungal species, including those from the genus Mortierella, also play a role in the degradation of phenylureas like diuron, chlorotoluron, and isoproturon, primarily through N-demethylation and hydroxylation reactions. nih.gov

Enzymes such as hydrolases and aryl acylamidases are involved in the cleavage of the urea side chain, leading to the formation of aniline metabolites. oup.comacs.org For example, a phenylurea hydrolase from Arthrobacter globiformis has been identified that can degrade a broad range of both N-methoxy-N-methyl- and N,N-dimethyl-substituted phenylurea herbicides. oup.com

Identification and Characterization of Chemical Degradation Products

The degradation of N,N-dimethyl-substituted phenylurea herbicides results in a variety of transformation products. The specific products formed depend on the degradation pathway (biotic or abiotic) and the environmental conditions.

The primary biotic degradation pathway for compounds like diuron and isoproturon involves a stepwise N-demethylation of the dimethylurea side chain. oup.comoup.com This leads to the formation of monomethylated and subsequently demethylated urea derivatives. researchgate.net Following N-dealkylation, the urea group is hydrolyzed, yielding aniline-based metabolites. oup.comoup.com For instance, the degradation of diuron can produce 3-(3,4-dichlorophenyl)-1-methylurea and ultimately 3,4-dichloroaniline. nih.govnih.gov

Photodegradation of phenylureas can lead to a different suite of by-products. Studies on chlortoluron and chloroxuron (B157110) have identified hydroxylated compounds as major products, resulting from the interaction with hydroxyl radicals. nih.gov Other photolytic degradation products can arise from demethylation, dearylation, and dechlorination of the parent molecule. nih.gov

Hydrolysis of phenylureas primarily results in the cleavage of the urea bond, leading to the formation of the corresponding aniline derivative. oup.comusda.gov

Table of Common Degradation Pathways for N,N-Dimethyl-Substituted Phenylurea Herbicides Data based on studies of analogous compounds like diuron and isoproturon.

Degradation PathwayPrimary MechanismKey Transformation StepsCommon Degradation Products
Biotic Degradation (Microbial)Enzymatic (e.g., N-demethylases, hydrolases)- Sequential N-demethylation
  • Hydrolysis of the urea group
  • - Monomethylurea derivatives
  • Demethylated urea derivatives
  • Aniline derivatives
  • PhotodegradationReaction with sunlight (direct or indirect)- Hydroxylation of the aromatic ring
  • Demethylation
  • Dearylation
  • Dechlorination
  • - Hydroxylated phenylureas
  • Demethylated phenylureas
  • Aniline derivatives
  • HydrolysisReaction with water (pH-dependent)- Cleavage of the urea bridge- Aniline derivatives

    Table of Identified Degradation Products of Structurally Similar Phenylurea Herbicides This table presents degradation products identified in studies of diuron and isoproturon, which are structurally similar to this compound.

    Parent CompoundDegradation ProductFormation Pathway
    Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea)3-(3,4-dichlorophenyl)-1-methylureaBiotic (N-demethylation)
    3,4-dichloroanilineBiotic (Hydrolysis following N-demethylation)
    Hydroxylated diuron derivativesPhotodegradation
    Isoproturon (3-(4-isopropylphenyl)-1,1-dimethylurea)3-(4-isopropylphenyl)-1-methylureaBiotic (N-demethylation)
    Hydroxylated isoproturon derivativesBiotic (Fungal)

    Synthesis and Investigation of 1,1 Diphenyl 3,3 Dimethylurea Derivatives and Analogues

    Structure-Property Relationship Studies in Chemically Modified Analogues

    The modification of the basic diphenylurea structure has been shown to have a profound impact on the biological activity of the resulting analogues. Structure-activity relationship (SAR) studies are crucial in optimizing these compounds for specific targets.

    For instance, in the development of dual inhibitors for VEGFR-2 and c-MET, two receptors implicated in cancer, a series of 1,3-diphenylurea (B7728601) appended aryl pyridine (B92270) derivatives were synthesized and evaluated. The SAR analysis revealed that the nature and position of substituents on the phenyl rings were critical for inhibitory activity. Dihalogenated phenyl analogues displayed more significant antitumor activity than their monohalogenated counterparts. Specifically, dichlorophenyl derivatives showed substantial activity, with IC₅₀ values against c-MET ranging from 380 to 620 nM. nih.gov The incorporation of hydrophilic groups, aromatic systems, and hydrogen bond donors/acceptors generally led to an increase in cytotoxicity. nih.gov

    In another study focused on α-glucosidase inhibitors for managing diabetes, Schiff base derivatives of 1,3-diphenylurea were synthesized. The SAR was established by creating groups of compounds with different substituents. It was found that the type and position of electron-withdrawing or electron-donating groups on the phenyl rings significantly influenced the inhibitory potential against the α-glucosidase enzyme. nih.govnih.gov

    Table 1: Structure-Property Relationships in Diphenylurea Analogues
    Compound SeriesStructural ModificationObserved Effect on PropertyReference
    1,3-Diphenylurea Appended Aryl PyridinesMonohalogenation vs. Dihalogenation of phenyl ringDihalogenated analogues showed greater antitumor activity against c-MET and VEGFR-2. nih.gov
    1,3-Diphenylurea Schiff BasesVaried R-substituents on phenyl ringsSubstituent type and position significantly affected α-glucosidase inhibitory potency. nih.gov
    N,N-Diphenylurea-Triazole CompoundsLinker modification (Isopropyl vs. Methyl)Compounds with an isopropyl linker displayed more potent inhibitory effects on IDO1. frontiersin.orgnih.gov

    Design and Synthesis of Novel Compounds Incorporating the 1,1-Diphenyl-3,3-dimethylurea Moiety

    The synthesis of novel compounds incorporating the diphenylurea moiety often involves standard urea (B33335) formation reactions, which are adapted to accommodate various functional groups and build molecular complexity.

    A primary and widely used method for synthesizing 1,3-disubstituted ureas involves the reaction of an aniline (B41778) derivative with a corresponding phenyl isocyanate. This reaction is typically performed in an inert solvent such as toluene, tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) at temperatures ranging from 0°C to 150°C. google.com This approach offers a straightforward route to a wide array of derivatives by simply varying the substituents on the aniline and isocyanate starting materials. google.commdpi.com

    Researchers have also integrated the diphenylurea core into more complex molecular architectures to achieve specific biological activities. For example, novel IDO1 inhibitors were created by first reacting phenyl isocyanate derivatives with prop-2-yn-1-amine to form an intermediate containing a terminal alkyne. This intermediate then underwent a copper-catalyzed azide-alkyne cycloaddition ("click chemistry") with various azide (B81097) derivatives to yield the final N,N-diphenylurea compounds bearing a 1,2,3-triazole ring. frontiersin.orgnih.gov

    Another synthetic strategy involves creating Schiff base derivatives. In this approach, mono-substituted 1,3-diphenyl ureas are first synthesized from o-phenylenediamine (B120857) and a substituted isocyanate. These intermediates are then condensed with various substituted aldehydes (such as vanillin (B372448) or salicylaldehyde (B1680747) derivatives) via reflux in methanol (B129727) to yield the final Schiff base products. nih.govnih.gov This modular approach allows for the generation of large libraries of compounds for screening.

    Table 2: Synthetic Methodologies for Diphenylurea Derivatives
    MethodKey ReagentsType of Derivative ProducedReference
    Isocyanate-Amine ReactionAniline derivative, Phenyl isocyanateSubstituted 1,3-diphenylureas google.commdpi.com
    Triphosgene (B27547) MethodAniline derivatives, TriphosgeneSymmetrically and asymmetrically substituted diphenylureas dergipark.org.tr
    Multi-step Synthesis with "Click Chemistry"Phenyl isocyanate, Prop-2-yn-1-amine, Azide derivativesN,N-diphenylurea-triazole conjugates frontiersin.orgnih.gov
    Schiff Base Condensation1,3-diphenylurea analogues, Substituted aldehydesDiphenylurea-clubbed imine analogues nih.govnih.gov

    Comparative Analysis of Reactivity and Stability Across a Series of Related Compounds

    The reactivity and stability of diphenylurea derivatives are governed by the chemistry of the amide group within the urea linkage. As amides, these compounds exhibit characteristic reactions and sensitivities. They are generally weak bases, weaker than water, and can react with strong reducing agents to form flammable gases. nih.govnoaa.gov The combustion of these compounds generates mixed oxides of nitrogen (NOx). nih.govnoaa.gov Asymmetrical diphenylurea may be sensitive to prolonged exposure to air or light. nih.gov

    Thermal stability is a critical factor, particularly during synthesis and for the application of these compounds in materials. A study on the thermal decomposition of 1,3-diphenylurea (DPU), a close analogue, showed that it decomposes at elevated temperatures (>350 °C) to yield phenyl isocyanate and aniline. mdpi.com This decomposition reaction is highly selective, with yields of the primary products reaching 90-97 mol% under continuous, diluted gas-phase conditions. However, the reactive isocyanate product can undergo secondary reactions, such as reacting with unconverted DPU to form biuret (B89757) linkages. mdpi.com

    The thermal behavior during the synthesis of related urea compounds also provides insight. Studies on the synthesis of 1,3-dimethylurea (B165225) from urea and methylamine (B109427) revealed that the process is an exothermic and spontaneous reaction. aidic.it However, the thermal stability of the reaction system shows a negative correlation with reaction time and temperature. Higher temperatures and longer reaction times can promote self-decomposition and other side reactions, which reduces the yield of the desired product and generates impurities. This suggests that the synthesis of diphenylurea derivatives also requires careful control of temperature to minimize degradation and unwanted side reactions. aidic.it

    Table 3: Reactivity and Stability of Diphenylurea and Related Compounds
    CompoundCondition/ReagentObserved Reactivity/StabilityReference
    asym-DiphenylureaProlonged exposure to air or lightMay be sensitive to degradation. nih.gov
    Amides (general class)Strong reducing agentsCan form flammable gases. nih.govnoaa.gov
    1,3-Diphenylurea (DPU)Thermal decomposition (>350 °C)Decomposes with high selectivity to phenyl isocyanate and aniline. mdpi.com
    1,3-Dimethylurea (synthesis)Higher temperature and long reaction timeUnfavorable conditions leading to self-decomposition and side reactions. aidic.it

    Concluding Remarks and Future Research Directions

    Unaddressed Research Questions and Knowledge Gaps for 1,1-Diphenyl-3,3-dimethylurea

    Despite the extensive body of research on urea (B33335) derivatives, the scientific literature contains very limited specific data on this compound. Its existence is noted primarily in chemical databases and supplier catalogs, but in-depth studies of its properties and potential applications are conspicuously absent. This presents a clear opportunity for foundational research to characterize the compound and explore its utility. Key unaddressed questions span several domains of chemistry.

    In pharmacology, the biological activity of this compound is entirely unknown. Many unsymmetrical urea derivatives exhibit potent activities as enzyme inhibitors or receptor modulators, making this a fertile area for investigation. biointerfaceresearch.comnih.gov In materials science, the solid-state behavior, such as polymorphism and crystal packing, has not been studied. Unlike ureas with N-H bonds that form predictable hydrogen-bonded tapes, the aggregation of this compound would be governed by weaker van der Waals forces and dipole-dipole interactions, potentially leading to novel material properties. Furthermore, its fundamental chemical reactivity and conformational dynamics remain uncharacterized.

    Table 1: Key Unaddressed Research Questions for this compound

    Research Area Unaddressed Question/Knowledge Gap Potential Impact
    Pharmacology & Medicinal Chemistry What is the biological activity profile of this compound? Has it been screened for anticancer, antimicrobial, or enzyme inhibitory (e.g., kinase, COX) activity? nih.govnih.govmdpi.com Discovery of new lead compounds for drug development.
    Solid-State & Materials Chemistry What are the crystallographic properties? Does it exhibit polymorphism? How does it behave in co-crystals or composites? Design of new materials with tailored electronic or physical properties; understanding of non-classical urea packing.
    Physical Organic Chemistry What are the conformational dynamics of the molecule in solution? What is the rotational barrier around the C-N bonds? Fundamental understanding of the structure-property relationships in tetrasubstituted ureas. nih.gov
    Coordination Chemistry Can the carbonyl oxygen act as a ligand for metal centers? What are the properties of its potential organometallic complexes? researchgate.net Development of new catalysts or functional materials.
    Environmental Chemistry What is its environmental fate, biodegradability, and potential for bioaccumulation? Assessment of its environmental impact, relevant if used in larger-scale applications. oecd.org

    Prospective Avenues for Advanced Synthetic and Mechanistic Research

    Future research should focus on both optimizing the synthesis of this compound and elucidating the mechanisms that govern its formation and reactivity.

    Advanced Synthetic Methods: The synthesis of unsymmetrical and tetrasubstituted ureas can be challenging, often requiring harsh reagents or resulting in mixtures of products. mdpi.com Traditional methods frequently rely on hazardous materials like phosgene (B1210022) or isocyanates. nih.gov A significant avenue for future research is the development and application of modern, sustainable synthetic protocols.

    Recent advances have focused on catalyst-free methods or the use of safer carbonyl sources like carbonyl diimidazole (CDI), carbon dioxide (CO₂), or carbonyl sulfide (B99878) (COS). nih.govrsc.org Investigating these routes for the synthesis of this compound could provide more efficient, safer, and environmentally benign production methods. For instance, a two-step, one-pot reaction involving the sequential addition of diphenylamine (B1679370) and dimethylamine (B145610) to a CO₂-equivalent could be explored. Metal-catalyzed carbonylation reactions also present a promising alternative to traditional methods. researchgate.net

    Table 2: Prospective Synthetic and Mechanistic Research Directions

    Research Direction Specific Approach Rationale and Objective
    Green Synthesis Development of catalytic routes using CO₂ or COS as the carbonyl source. rsc.org Reduce reliance on hazardous reagents like phosgene and minimize waste.
    Novel Coupling Reactions Exploration of hypervalent iodine reagents or palladium-catalyzed amidation for coupling diphenylamine and dimethylamine moieties. mdpi.comresearchgate.net Achieve high yields and functional group tolerance under mild conditions for a modular synthesis.
    Mechanistic Studies (Computational) Use of Density Functional Theory (DFT) to model the electronic structure, rotational energy barriers of the C-N bonds, and reaction pathways. Predict conformational preferences (e.g., cis/trans isomers) and understand the reactivity of the carbonyl group. nih.gov
    Mechanistic Studies (Experimental) Kinetic analysis of its formation via different synthetic routes; variable-temperature NMR studies to probe conformational dynamics. Provide empirical data to validate computational models and optimize reaction conditions. rsc.org
    Thermal Decomposition Analysis Study the thermal cracking of this compound to understand its stability and potential for chemical recycling into precursor amines and isocyanates. mdpi.com Explore potential applications in polymer chemistry and recycling.

    Mechanistic Insights: The unique structure of this compound warrants detailed mechanistic investigation. Lacking N-H protons, its reactivity is centered on the nucleophilicity of the carbonyl oxygen and the rotational dynamics around its four C-N bonds. Computational studies, such as DFT, could provide valuable insights into the molecule's preferred conformations and the energy barriers to rotation of the phenyl and methyl groups. nih.gov This is particularly relevant as the conformation of substituted diphenylureas is known to significantly influence their properties. nih.gov Experimental validation through advanced NMR techniques could further illuminate its dynamic behavior in solution.

    Interdisciplinary Research Opportunities in Chemical Sciences

    The distinct structural features of this compound make it a compelling candidate for exploration across multiple chemical disciplines.

    Medicinal Chemistry and Chemical Biology: The urea moiety is a privileged scaffold in drug discovery, present in numerous approved drugs. nih.gov The lipophilic phenyl groups combined with the smaller methyl groups in this compound create a specific profile that could facilitate binding to protein targets. A logical first step would be high-throughput screening against various biological targets, such as kinases, which are often inhibited by urea-containing compounds. nih.gov Its structure could also serve as a foundational scaffold for creating libraries of new derivatives for structure-activity relationship (SAR) studies.

    Materials Science and Supramolecular Chemistry: While classical urea-based supramolecular assembly relies on hydrogen bonding, this compound could function as a "disruptor" or modulator in such systems. Its bulky, non-hydrogen-bonding nature could be used to control the aggregation of other urea-containing molecules, potentially leading to the formation of novel gels, liquid crystals, or polymers with tunable properties. Furthermore, its use as an additive or curing agent in polymer formulations, a known application for other substituted ureas, remains an unexplored possibility.

    Organometallic and Coordination Chemistry: The carbonyl oxygen of this compound can act as a Lewis basic site, making it a potential ligand for coordinating with transition metals. Research into its coordination chemistry could lead to novel complexes with interesting catalytic or photophysical properties. The steric bulk provided by the two phenyl groups could influence the coordination geometry and stability of such complexes, potentially enabling unique reactivity. researchgate.net

    Agrochemical Science: Substituted ureas have a long history of use as herbicides and plant growth regulators. oecd.orgwikipedia.org The specific substitution pattern of this compound has not been evaluated for such applications. Screening for herbicidal or plant growth-promoting activity could open up new avenues in agricultural chemistry.

    Q & A

    Q. What are the optimal synthetic routes for 1,1-diphenyl-3,3-dimethylurea and its derivatives?

    The synthesis of this compound derivatives typically involves urea-forming reactions. A common method utilizes triphosgene as a carbonyl source, reacting with substituted anilines under controlled conditions. For example, 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea was synthesized via sequential reactions of 2-nitroaniline and 3,5-difluoroaniline with triphosgene, achieving 92% yield . Optimization includes solvent selection (e.g., THF/ethyl acetate for crystallization), stoichiometric control, and purification via column chromatography. For analogs like 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), efficient protocols involve reacting 3,4-dichloroaniline with methyl haloformate and dimethylamine, yielding high-purity products .

    Q. How can spectroscopic and crystallographic techniques characterize this compound?

    Structural elucidation requires multi-modal analysis:

    • FT-IR : Confirms urea C=O stretching (~1640–1680 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).
    • NMR : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.8–3.2 ppm for N(CH₃)₂). ¹³C NMR resolves carbonyl carbons (~155 ppm) .
    • XRD : Single-crystal X-ray diffraction provides bond lengths and angles, critical for confirming stereochemistry. For example, XRD analysis of a difluorophenyl derivative revealed a planar urea core with dihedral angles <10° between aromatic rings .
    • MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H⁺] at m/z 277.1 for C₁₅H₁₅N₂O₂F₂) .

    Q. What are the primary research applications of this compound analogs?

    DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea) is a well-studied herbicide that inhibits photosynthesis by blocking plastoquinone binding in Photosystem II . In biochemistry, it serves as a tool to study electron transport chain disruptions. Non-herbicidal derivatives, such as 1-phenyl-3-(1-phenylethyl)urea, exhibit inhibitory activity against enzymes like α/β-hydrolase domain-containing 6 (ABHD6), relevant to lipid metabolism research .

    Advanced Research Questions

    Q. How can computational modeling elucidate molecular interactions of this compound derivatives?

    Docking and molecular dynamics (MD) simulations predict binding affinities and conformational stability. For example:

    • Docking : Identifies key residues in target proteins (e.g., ABHD6’s catalytic triad Ser148-Asp278-His306) interacting with urea derivatives .
    • DFT Calculations : B3LYP/6-311G(d,p) basis sets analyze frontier molecular orbitals (FMOs) to predict reactivity. HOMO-LUMO gaps <4 eV suggest charge transfer interactions .
    • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories, evaluating RMSD and hydrogen bond persistence .

    Q. How can contradictions in toxicological data between in vitro and in vivo studies be resolved?

    Discrepancies often arise from metabolic activation differences. For example:

    • In vitro : N-Nitroso derivatives (e.g., 1-nitroso-1-ethyl-3,3-dimethylurea) show mutagenicity in Ames tests (Salmonella strain TA100, 250 µg/plate) .
    • In vivo : Rodent studies may reveal lower tumorigenicity due to detoxification pathways (e.g., glutathione conjugation). Dose-response curves and metabolic profiling (LC-MS/MS) are critical to reconcile these differences .

    Q. What experimental designs assess environmental persistence and degradation pathways of urea herbicides?

    • Persistence Studies : Soil/water half-life (t₁/₂) is determined via HPLC-UV monitoring under simulated sunlight or microbial activity. DCMU exhibits t₁/₂ >60 days in aerobic soils .
    • Degradation Products : LC-QTOF-MS identifies metabolites like 3,4-dichloroaniline, which requires toxicity reassessment due to higher bioaccumulation potential .
    • Photolysis : Quantum yield calculations under UV-Vis irradiation quantify degradation rates, influenced by pH and dissolved organic matter .

    Q. How do structural modifications influence bioactivity in urea derivatives?

    Structure-activity relationship (SAR) studies highlight:

    • Aromatic Substitution : Electron-withdrawing groups (e.g., Cl, NO₂) enhance herbicidal activity by increasing electrophilicity at the urea carbonyl .
    • Alkyl Chain Length : Bulky substituents (e.g., phenethyl) improve enzyme inhibition by occupying hydrophobic pockets (e.g., ABHD6’s membrane-binding domain) .
    • N-Methylation : Reduces metabolic deactivation but may decrease solubility. Comparative IC₅₀ assays (e.g., 1,1-dimethyl vs. 1,1-diethyl analogs) quantify these trade-offs .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.